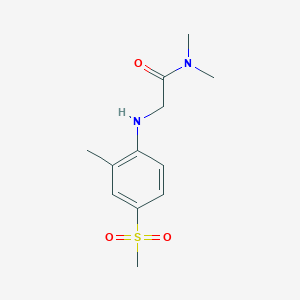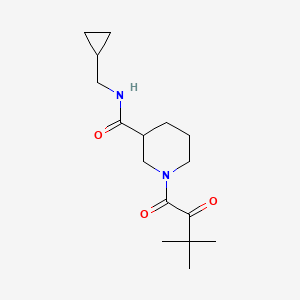
N,N-dimethyl-2-(2-methyl-4-methylsulfonylanilino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(2-methyl-4-methylsulfonylanilino)acetamide: is an organic compound with a complex structure that includes both amide and sulfonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(2-methyl-4-methylsulfonylanilino)acetamide typically involves the reaction of N,N-dimethylacetamide with 2-methyl-4-methylsulfonylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize the yield. The use of advanced purification techniques such as crystallization and distillation is essential to achieve the required purity for various applications.
Análisis De Reacciones Químicas
Types of Reactions: N,N-dimethyl-2-(2-methyl-4-methylsulfonylanilino)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N,N-dimethyl-2-(2-methyl-4-methylsulfonylanilino)acetamide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the synthesis of novel compounds.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for investigating biological pathways and mechanisms.
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-(2-methyl-4-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N,N-dimethylformamide (DMF): A commonly used solvent in organic synthesis with similar amide functionality.
N,N-dimethylacetamide (DMAc): Another solvent with similar properties but different applications.
N,N-dimethyl-1,2-ethanediamine: A compound with similar dimethylamine groups but different overall structure and reactivity.
Uniqueness: N,N-dimethyl-2-(2-methyl-4-methylsulfonylanilino)acetamide is unique due to the presence of both amide and sulfonyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
N,N-dimethyl-2-(2-methyl-4-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-7-10(18(4,16)17)5-6-11(9)13-8-12(15)14(2)3/h5-7,13H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAALQNPIWOWCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)NCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(2-ethoxypyridin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B6966897.png)
![2-Methoxy-1-[4-(5-methoxypyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B6966904.png)
![4-acetyl-1-methyl-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]pyrrole-2-carboxamide](/img/structure/B6966915.png)
![5-(methoxymethyl)-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6966916.png)
![N-[3-(butylsulfamoyl)phenyl]-3,3-dimethyl-2-oxobutanamide](/img/structure/B6966925.png)
![4-acetyl-N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]thiophene-2-carboxamide](/img/structure/B6966929.png)
![3-[(3-methylphenyl)methyl]-N-[(1-methylsulfonylpiperidin-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B6966953.png)
![6-chloro-4-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B6966965.png)
![[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-(1-ethylpyrazol-4-yl)methanone](/img/structure/B6966979.png)
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B6966986.png)
![1-[4-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-2-propoxyethanone](/img/structure/B6966989.png)
